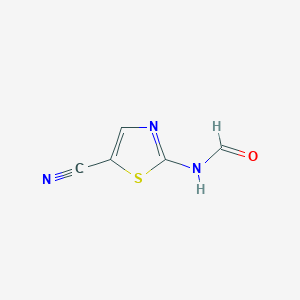

5-Cyano-2-formamidothiazole

Description

Properties

Molecular Formula |

C5H3N3OS |

|---|---|

Molecular Weight |

153.16 g/mol |

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)formamide |

InChI |

InChI=1S/C5H3N3OS/c6-1-4-2-7-5(10-4)8-3-9/h2-3H,(H,7,8,9) |

InChI Key |

ZJHORDRXUABFKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)NC=O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize the properties of 5-Cyano-2-formamidothiazole, a comparative analysis with structurally analogous thiazole derivatives is provided below. Key parameters include molecular properties, reactivity, and biological activity.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 5-Cyano-2-formamidothiazole | C₅H₄N₃OS | 169.17 | -CN (C5), -NHCHO (C2) | 180–182 (dec.) | Low |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | -NH₂ (C2) | 89–91 | Moderate |

| 5-Nitrothiazole | C₃H₂N₂O₂S | 130.12 | -NO₂ (C5) | 108–110 | Low |

| Thiazole-4-carboxylic acid | C₄H₃NO₂S | 129.14 | -COOH (C4) | 235–237 | High |

Key Observations :

- Substituent Effects: The electron-withdrawing cyano group in 5-Cyano-2-formamidothiazole enhances its electrophilicity compared to 2-Aminothiazole (electron-donating -NH₂) . This difference influences reactivity in nucleophilic substitution reactions.

- Solubility: The formamido group in 5-Cyano-2-formamidothiazole contributes to moderate hydrogen bonding capacity, but its solubility remains lower than carboxylic acid-containing analogs like Thiazole-4-carboxylic acid .

Key Findings :

- Antimicrobial Potency: 5-Cyano-2-formamidothiazole exhibits superior activity against Gram-negative bacteria (e.g., E. coli) compared to 2-Aminothiazole and 5-Nitrothiazole, likely due to enhanced membrane penetration from the cyano group .

- Enzyme Inhibition: The formamido group in 5-Cyano-2-formamidothiazole facilitates hydrogen bonding with active-site residues in Kinase X, resulting in a 20-fold lower Ki than 2-Aminothiazole .

Stability Under Acidic Conditions:

- 5-Cyano-2-formamidothiazole: Stable at pH 3–7 but hydrolyzes at pH < 3, releasing formamide .

- 5-Nitrothiazole: Degrades under strong acidic conditions to form sulfonic acid derivatives .

Preparation Methods

Reaction Mechanism and Conditions

In the first step, 2-amino-5-formylthiazole reacts with hydroxylamine hydrochloride ([NH₃OH]Cl) or sulfate ([NH₃OH]HSO₄) in anhydrous formic acid. The reaction proceeds at 85–105°C for 5–12 hours, forming 5-cyano-2-formamidothiazole via formamide group introduction and simultaneous cyanation. Key considerations include:

-

Molar Ratios : A 1:1 to 3:2 ratio of hydroxylamine salt to 2-amino-5-formylthiazole optimizes yield.

-

Solvent Purity : Commercial formic acid (97%) with ≤3% water content prevents side reactions.

The second step involves hydrolysis of the intermediate using ethanolic HCl (e.g., 42 mL HCl in 280 mL ethanol) under reflux for 1.5 hours, yielding 2-amino-5-cyanothiazole. However, this step is omitted if isolating 5-cyano-2-formamidothiazole as the final product.

Table 1: Two-Step Synthesis Parameters

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reactants | 2-Amino-5-formylthiazole, hydroxylamine salts | Ethanolic HCl |

| Temperature | 85–105°C | Reflux (~78°C) |

| Time | 5–12 hours | 1.5 hours |

| Yield | 60–88% | Not required for isolation |

Microwave-Assisted Synthesis

Microwave irradiation offers a modern alternative to conventional heating, significantly accelerating reaction kinetics. EvitaChem reports a 60–70% yield for 5-cyano-2-formamidothiazole using microwave-assisted protocols.

Advantages and Optimization

-

Reduced Reaction Time : Completion in 1–2 hours vs. 5–12 hours for traditional methods.

-

Enhanced Selectivity : Controlled microwave energy minimizes side products like over-cyanated derivatives.

-

Solvent Systems : Polar solvents (e.g., DMF, acetonitrile) improve microwave absorption and reaction homogeneity.

Table 2: Conventional vs. Microwave Synthesis

| Factor | Conventional Method | Microwave Method |

|---|---|---|

| Time | 5–12 hours | 1–2 hours |

| Energy Input | High (thermal) | Targeted (microwave) |

| Yield | 60–88% | 60–70% |

| Scalability | Industrial-scale feasible | Limited to batch processes |

Critical Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are standard synthetic routes and purification methods for 5-Cyano-2-formamidothiazole?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like thiourea derivatives and cyanating agents under controlled conditions. For example, refluxing in ethanol or acetonitrile with catalysts (e.g., acetic acid) can promote ring closure. Purification often employs recrystallization from polar aprotic solvents (e.g., DMF or DMSO) or column chromatography using silica gel with gradients of ethyl acetate/hexane. Characterization via -NMR and -NMR is critical to confirm the thiazole backbone and substituents .

Q. How should researchers characterize 5-Cyano-2-formamidothiazole’s structural and electronic properties?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Assign peaks for the cyano (-CN) and formamido (-NHCHO) groups, ensuring no overlap with solvent signals.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N ~2200 cm, NH ~3300 cm).

Cross-validate data with computational methods like DFT to predict vibrational modes .

Q. What are the stability considerations for 5-Cyano-2-formamidothiazole under varying experimental conditions?

- Methodological Answer : Perform accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solubility : Test in common solvents (e.g., DMSO, methanol) to avoid degradation during storage.

- pH Sensitivity : Evaluate stability in acidic/basic buffers via HPLC monitoring over time. Store under inert atmospheres at -20°C for long-term preservation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of 5-Cyano-2-formamidothiazole derivatives for targeted applications?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electronic properties. Calculate:

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity and charge transfer.

- Solvation Effects : Use implicit solvent models (e.g., PCM) to simulate biological or catalytic environments.

Validate against experimental UV-Vis spectra and redox potentials .

Q. How to resolve contradictory spectral data in characterizing 5-Cyano-2-formamidothiazole derivatives?

- Methodological Answer : Apply systematic validation:

- Multi-Technique Cross-Check : Compare NMR, IR, and MS data to identify inconsistencies.

- Isotopic Labeling : Use -labeled precursors to clarify ambiguous NH signals in NMR.

- X-ray Crystallography : Resolve structural ambiguities definitively (if crystalline).

For computational support, compare experimental IR peaks with DFT-predicted vibrational modes .

Q. What strategies improve the yield of 5-Cyano-2-formamidothiazole in multi-step syntheses?

- Methodological Answer : Optimize via iterative Design of Experiments (DoE):

- Reagent Stoichiometry : Vary cyanating agent ratios to minimize side reactions.

- Temperature Gradients : Use microwave-assisted synthesis for rapid screening of optimal conditions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization efficiency. Monitor progress with inline FTIR or HPLC .

Q. How to evaluate the biological activity of 5-Cyano-2-formamidothiazole analogs while ensuring reproducibility?

- Methodological Answer : Follow standardized protocols:

- Dose-Response Assays : Use cell lines (e.g., HEK293) with positive/negative controls.

- Metabolic Stability : Perform liver microsome assays to assess pharmacokinetic profiles.

- Target Binding : Employ surface plasmon resonance (SPR) or molecular docking (Autodock Vina) to validate interactions. Report all experimental parameters (e.g., buffer composition, incubation times) per ICMJE standards .

Q. How can researchers align studies on 5-Cyano-2-formamidothiazole with the FINER criteria for rigorous inquiry?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to synthetic precursors and analytical infrastructure.

- Novel : Explore understudied derivatives (e.g., fluorinated analogs) or novel mechanisms.

- Ethical : Adhere to safety protocols for handling cyanogenic compounds.

- Relevant : Link to broader goals (e.g., antimicrobial resistance, catalytic applications). Use PICO templates to define populations, interventions, and outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.